molecular formula C5H7KO3 B6250705 potassium 3-methyl-2-oxobutanoate CAS No. 15784-52-8

potassium 3-methyl-2-oxobutanoate

Cat. No. B6250705
CAS RN: 15784-52-8
M. Wt: 154.2
InChI Key:
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Description

Potassium 3-methyl-2-oxobutanoate (KMOB) is an organic compound that is widely used in the laboratory for a variety of purposes, including as a reagent for the synthesis of other compounds and as a tool for studying biochemical and physiological processes. It is an important component in many areas of scientific research, including pharmacology, biochemistry and physiology.

Scientific Research Applications

Potassium 3-methyl-2-oxobutanoate is widely used in scientific research, particularly in pharmacology, biochemistry and physiology. In pharmacology, potassium 3-methyl-2-oxobutanoate is used as a tool for studying the effects of drugs on the body. It can be used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. In biochemistry, potassium 3-methyl-2-oxobutanoate is used to study the structure and function of enzymes, as well as to study the structure and function of proteins. In physiology, potassium 3-methyl-2-oxobutanoate is used to study the effects of drugs on the body and to study the biochemical and physiological effects of drugs on the body.

Mechanism of Action

Potassium 3-methyl-2-oxobutanoate acts on the body in a number of ways. It has been shown to inhibit the activity of enzymes, which can lead to the inhibition of certain biochemical processes. It has also been shown to interact with certain proteins, which can lead to the inhibition of certain physiological processes. Additionally, potassium 3-methyl-2-oxobutanoate has been shown to interact with certain hormones, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
potassium 3-methyl-2-oxobutanoate has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical processes. It has also been shown to interact with certain proteins, which can lead to the inhibition of certain physiological processes. Additionally, potassium 3-methyl-2-oxobutanoate has been shown to interact with certain hormones, which can lead to the inhibition of certain physiological processes.

Advantages and Limitations for Lab Experiments

Potassium 3-methyl-2-oxobutanoate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, potassium 3-methyl-2-oxobutanoate is relatively stable and can be stored for long periods of time. A limitation of potassium 3-methyl-2-oxobutanoate is that it is not very soluble in water, so it is not suitable for use in aqueous solutions. Additionally, potassium 3-methyl-2-oxobutanoate can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the use of potassium 3-methyl-2-oxobutanoate in scientific research. potassium 3-methyl-2-oxobutanoate could be used to study the effects of drugs on the body, as well as to study the biochemical and physiological effects of drugs on the body. Additionally, potassium 3-methyl-2-oxobutanoate could be used to study the structure and function of enzymes and proteins, as well as to study the effects of hormones on the body. potassium 3-methyl-2-oxobutanoate could also be used to study the effects of certain environmental factors on the body, such as temperature and light. Finally, potassium 3-methyl-2-oxobutanoate could be used to study the effects of certain drugs on the body, such as antibiotics and anti-cancer drugs.

Synthesis Methods

Potassium 3-methyl-2-oxobutanoate can be synthesized in the laboratory through a number of different methods. The most common method is the condensation reaction of acetone with potassium hydroxide, which yields potassium 3-methyl-2-oxobutanoate and water as the by-products. This reaction is typically performed in aqueous solution, and the reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. Other methods of synthesis include the reaction of sodium hydroxide with acetone, as well as the reaction of potassium hydroxide with acetone and formaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 3-methyl-2-oxobutanoate involves the condensation of ethyl acetoacetate with methyl iodide, followed by the reaction of the resulting product with potassium hydroxide.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl iodide", "Potassium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of diethyl ether in a round-bottom flask.", "Step 2: Add 10 g of methyl iodide to the flask and stir the mixture for 30 minutes at room temperature.", "Step 3: Add 20 mL of water to the flask and stir the mixture for an additional 30 minutes.", "Step 4: Separate the organic layer and wash it with water.", "Step 5: Evaporate the organic layer to obtain the product, 3-methyl-2-oxobutanoic acid methyl ester.", "Step 6: Dissolve 5 g of the product in 50 mL of diethyl ether in a round-bottom flask.", "Step 7: Add 5 g of potassium hydroxide to the flask and stir the mixture for 30 minutes at room temperature.", "Step 8: Add 20 mL of water to the flask and stir the mixture for an additional 30 minutes.", "Step 9: Separate the organic layer and wash it with water.", "Step 10: Evaporate the organic layer to obtain the final product, potassium 3-methyl-2-oxobutanoate." ] }

CAS RN

15784-52-8

Product Name

potassium 3-methyl-2-oxobutanoate

Molecular Formula

C5H7KO3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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